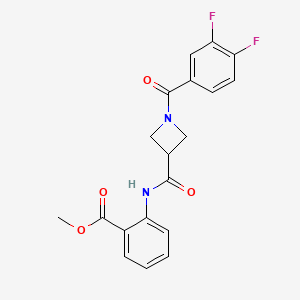

Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate

Description

Properties

IUPAC Name |

methyl 2-[[1-(3,4-difluorobenzoyl)azetidine-3-carbonyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F2N2O4/c1-27-19(26)13-4-2-3-5-16(13)22-17(24)12-9-23(10-12)18(25)11-6-7-14(20)15(21)8-11/h2-8,12H,9-10H2,1H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDIXAHATXBONE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)C2CN(C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate typically involves multiple steps, starting from readily available precursorsThe final esterification step yields the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous-flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Recent studies have indicated that compounds similar to methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate exhibit significant anticancer properties. The compound's structural characteristics allow it to interact with specific biological targets, potentially inhibiting cancer cell proliferation. For instance, related compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Its derivatives have demonstrated activity against a range of bacterial strains, suggesting that the presence of the azetidine and benzoate moieties enhances their ability to penetrate bacterial membranes and disrupt cellular functions . Such properties make it a candidate for further development in treating infections caused by resistant bacterial strains.

Biochemical Applications

Enzyme Inhibition

this compound has been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For example, some studies have focused on its inhibitory effects on xanthine oxidase, an enzyme linked to oxidative stress and various diseases, including gout and cardiovascular disorders . The compound's ability to modulate enzyme activity suggests potential applications in managing these conditions.

Tyrosinase Inhibition

Tyrosinase is a critical enzyme in melanin biosynthesis, and compounds that inhibit its activity are valuable in treating hyperpigmentation disorders. Analogues of this compound have shown promising results in inhibiting tyrosinase activity, indicating its potential use in cosmetic formulations aimed at reducing skin pigmentation .

Synthetic Applications

Synthesis of Novel Compounds

The unique structure of this compound allows it to serve as a building block for synthesizing more complex molecules. Its reactivity can be exploited in various synthetic pathways to create new derivatives with enhanced biological activity or altered pharmacokinetic profiles. This aspect is particularly relevant in drug discovery and development .

Case Study: Anticancer Efficacy

A study published in MDPI highlighted the anticancer efficacy of structurally related compounds. The investigation demonstrated that these compounds could induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The findings suggest that this compound may share similar mechanisms and warrants further exploration for anticancer applications .

Research on Enzyme Inhibition

In another research effort, the compound was tested for its xanthine oxidase inhibitory activity. Results showed that it effectively reduced uric acid levels in vitro, indicating potential therapeutic benefits for gout patients. This study underscores the importance of exploring such compounds for their dual roles as therapeutic agents .

Mechanism of Action

The mechanism of action of Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate involves its interaction with specific molecular targets. The azetidine ring and difluorobenzoyl group are key structural features that influence its binding to proteins or enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Structural Similarities : Both compounds contain a benzamide/benzoate backbone. The hydroxyl and tertiary alcohol groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide act as an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization .

- Key Differences: The target compound replaces the hydroxyl and tertiary alcohol groups with an azetidine ring and 3,4-difluorobenzoyl substituent.

- Synthesis : Both compounds are synthesized via acyl chloride or carboxylic acid intermediates. However, the target compound’s azetidine and difluorobenzoyl groups require specialized reagents, such as azetidine-3-carboxylic acid derivatives and 3,4-difluorobenzoyl chloride .

Sulfonylurea Herbicides (e.g., Metsulfuron Methyl, Tribenuron Methyl)

- Structural Similarities: These agrochemicals share the methyl benzoate ester core (e.g., metsulfuron methyl: methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) .

- Key Differences : Sulfonylureas incorporate sulfonylurea bridges and triazine/pyrimidine heterocycles, which are critical for acetolactate synthase (ALS) inhibition in plants. In contrast, the target compound’s azetidine and difluorobenzoyl groups suggest a divergent mechanism of action, possibly targeting enzymes or receptors in mammalian systems.

Haloxyfop Methyl and Diclofop-Methyl

- Structural Similarities: These herbicides feature methyl benzoate esters with phenoxypropanoate side chains .

- Key Differences: The target compound’s azetidine-carboxamide substituent replaces the phenoxypropanoate moieties, which are essential for auxin mimicry in haloxyfop and diclofop. This structural divergence implies distinct biological targets.

Data Table: Comparative Analysis

Biological Activity

Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : CHFNO

- Molecular Weight : 320.29 g/mol

This compound features a benzoate group and an azetidine ring, which are critical for its biological activity.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may inhibit certain enzyme activities by binding to their active sites, thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects that are beneficial in treating specific diseases.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : The compound may possess properties that inhibit the growth of bacteria and fungi.

- Antitumor Effects : There is evidence suggesting that it could inhibit cancer cell proliferation.

- Anti-inflammatory Properties : The compound might reduce inflammation through various biochemical pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Suppression of cancer cell proliferation | |

| Anti-inflammatory | Reduction of inflammation markers |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound and its analogs:

- Antitumor Activity :

- Antimicrobial Efficacy :

- Inflammation Reduction :

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(1-(3,4-difluorobenzoyl)azetidine-3-carboxamido)benzoate, and how are reaction conditions optimized?

- Methodology : The synthesis typically involves coupling 3,4-difluorobenzoyl chloride with azetidine-3-carboxylic acid derivatives, followed by esterification with methyl 2-aminobenzoate. Key steps include:

- Acylation : Reacting azetidine-3-carboxylic acid with 3,4-difluorobenzoyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) .

- Amide Coupling : Using carbodiimide reagents (e.g., EDC/HOBt) to link the azetidine intermediate to methyl 2-aminobenzoate .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product .

- Optimization : Yield improvements require precise temperature control (e.g., 45°C for 1 hour in DMF) and stoichiometric adjustments (1.2–1.5 equiv. of acylating agent) .

Q. Which analytical techniques are critical for structural elucidation of this compound?

- Nuclear Magnetic Resonance (NMR) :

- 1H/13C NMR : Assign peaks to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, azetidine protons at δ 3.5–4.5 ppm) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity .

- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ at m/z 403.12) .

- Infrared Spectroscopy (IR) : Identify functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for ester and amide) .

Q. How is the compound’s preliminary biological activity assessed in drug discovery?

- In vitro assays :

- Enzyme Inhibition : Dose-response curves (IC50) against serine proteases or kinases, using fluorogenic substrates .

- Cellular Toxicity : MTT assays (e.g., IC50 > 50 μM in HEK-293 cells) to evaluate safety margins .

- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for target proteins (KD values < 1 μM suggest high potency) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

- Step 1 : Cross-validate with alternative techniques (e.g., X-ray crystallography for absolute configuration) .

- Step 2 : Perform variable-temperature NMR to detect dynamic effects (e.g., rotamers in the azetidine ring) .

- Step 3 : Computational modeling (DFT or MD simulations) to predict spectral patterns and reconcile experimental data .

Q. What strategies are effective for optimizing regioselectivity in functionalizing the azetidine ring?

- Steric Control : Use bulky protecting groups (e.g., Boc) to direct reactions to the less hindered azetidine nitrogen .

- Catalytic Methods : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for selective C–H functionalization .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity at the 3-position of azetidine .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate fluorinated substituents?

- Variation of Substituents : Synthesize analogs with mono-/di-fluoro, chloro, or methyl groups at the benzoyl ring .

- Biological Testing : Compare IC50 values across analogs to map electronic (σ) and lipophilic (π) contributions .

- Computational Analysis : Molecular docking (AutoDock Vina) to correlate substituent effects with binding energy (ΔG) .

Q. What methodologies address low solubility in aqueous assays?

- Formulation : Use co-solvents (e.g., DMSO ≤ 0.1% v/v) or cyclodextrin-based encapsulation .

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) for enhanced hydrophilicity .

- Analytical Adjustments : Switch to PBS with 0.01% Tween-80 to prevent aggregation in SPR assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.